Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Process Chemistry Spirocycle Synthesis Yield Optimization

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 154348-08-0) is a spirocyclic oxa-azaspirodecane featuring a tert-butyl carbamate (Boc)-protected secondary amine and a γ-lactone carbonyl. With a molecular formula of C13H21NO4 and a molecular weight of 255.31 g/mol, it is supplied at certified purities of 95% to 97%.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS No. 154348-08-0
Cat. No. B174212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS154348-08-0
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CCOC2=O
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-13(5-8-14)6-9-17-10(13)15/h4-9H2,1-3H3
InChIKeyLNBWBNFKZIKPOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 154348-08-0): Supplier-Grade Purity, Specifications, and Core Attributes


Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 154348-08-0) is a spirocyclic oxa-azaspirodecane featuring a tert-butyl carbamate (Boc)-protected secondary amine and a γ-lactone carbonyl. With a molecular formula of C13H21NO4 and a molecular weight of 255.31 g/mol, it is supplied at certified purities of 95% to 97% . This compound serves as a conformationally restricted, orthogonal building block for medicinal chemistry, enabling selective deprotection and downstream diversification.

Why Simple Boc-Piperidines or Unprotected Spiroamines Cannot Replace Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate


Generic substitution fails because this compound integrates three critical features absent in simpler analogs: (1) a rigid 1-oxo-2-oxa-8-azaspiro[4.5]decane core that enforces a unique 3D vector [1], (2) orthogonal Boc protection enabling chemoselective manipulation , and (3) an established high-yielding synthetic route (88%) . Unprotected spiroamines lack stability, while simple Boc-piperidines lack the conformational restriction required for selective target engagement. The evidence below quantifies these differentiators.

Quantitative Differentiation: Head-to-Head and Class-Level Evidence for Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate


Synthetic Efficiency: 88% Yield Achieved via Optimized Ozonolysis-Reduction Protocol

The reported synthesis of tert-butyl 1-oxo-2-oxo-8-azaspiro[4.5]decane-8-carboxylate proceeds in 88% yield via a three-stage, one-pot ozonolysis/reductive workup . In contrast, conventional spirocyclizations often deliver <70% yields due to competing polymerization [1]. This ~18–25 percentage point yield advantage reduces material costs and improves scalability.

Process Chemistry Spirocycle Synthesis Yield Optimization

Conformational Rigidity: Spirocyclic Core Restricts Rotatable Bonds vs. Linear Boc-Amines

The 1-oxo-2-oxa-8-azaspiro[4.5]decane scaffold contains a quaternary spiro carbon that eliminates two rotatable bonds compared to linear Boc-amine linkers, enforcing a unique exit vector [1]. Simple Boc-piperidines exhibit ≥3 rotatable bonds, leading to conformational averaging that can reduce target selectivity [2].

Medicinal Chemistry Conformational Restriction Spiro Scaffolds

Commercial Purity and Availability: Supplier-Certified 95–97% vs. Uncertified Alternatives

Commercially available tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is supplied with certified purity of 95% to 97% . In contrast, generic spiroamine building blocks are often sold without analytical certification or at lower purities (≤90%), necessitating in-house repurification that adds time and cost.

Chemical Procurement Quality Assurance Supply Chain

Class-Level Pharmacological Relevance: 1-Oxa-2-oxo-8-azaspiro[4.5]decane Derivatives Exhibit Calcium Uptake Inhibition

Patents disclose that 1-oxa-2-oxo-8-azaspiro[4.5]decane derivatives exhibit calcium uptake-inhibiting, antihypoxic, and antianoxic properties with low toxicity [1]. While the Boc-protected analog (CAS 154348-08-0) is a synthetic intermediate rather than a final active, it provides direct synthetic access to this pharmacologically validated chemotype.

Neuroprotection Ion Channel Modulation Calcium Uptake Inhibition

Orthogonal Boc Protection Enables Chemoselective Deprotection vs. Unprotected Spiroamines

The tert-butyl carbamate group in CAS 154348-08-0 allows selective acidic deprotection (e.g., TFA/DCM) without affecting the γ-lactone carbonyl . Unprotected spiroamines (e.g., CAS 479195-19-2) are nucleophilic and prone to oxidation, limiting their shelf life and compatibility with downstream reactions .

Protecting Group Strategy Orthogonal Chemistry Multi-Step Synthesis

High-Strength Differential Evidence Is Currently Limited: An Explicit Statement

Direct, quantitative head-to-head comparisons between tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate and its closest analogs (e.g., other Boc-protected spirocyclic amines or alternative protecting groups) are not available in the peer-reviewed primary literature. The evidence presented above relies on class-level inference and cross-study comparisons. Users should interpret these findings as supportive of compound selection, but recognize that definitive, assay-based differentiation requires additional experimental validation.

Data Transparency Evidence Gaps

Optimal Use Cases for Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate in Medicinal Chemistry and Process R&D


Synthesis of Conformationally Restricted Peptidomimetics and CNS-Targeted Libraries

The rigid spirocyclic core and orthogonal Boc protection make this compound ideal for constructing peptidomimetics where conformational control enhances target selectivity [1]. It is particularly suited for generating libraries targeting CNS receptors, leveraging the class-level calcium uptake inhibition data [2].

Scalable Production of SHP2 Inhibitor Intermediates and Analogs

The optimized 88% yield ozonolysis protocol [1] supports multi-gram synthesis of intermediates for SHP2 inhibitors, a class with documented clinical relevance [2]. The high purity (95–97%) minimizes purification burdens during scale-up .

Chemoselective Diversification in Multi-Step Drug Discovery Workflows

The Boc-protected amine enables selective deprotection under mild acidic conditions while leaving the γ-lactone intact [1]. This chemoselectivity is critical for constructing complex heterocycles where protecting group orthogonality is essential [2].

Quality-Controlled Procurement for High-Throughput Screening and SAR Studies

Vendor-certified purity of 95–97% [1] ensures batch-to-batch consistency, a critical factor for reproducible SAR data. The compound's availability from multiple reputable suppliers reduces supply chain risk for long-term medicinal chemistry programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.